Enhanced Lipophilicity for Membrane Permeability vs. Non-Benzylated Analog
The target compound exhibits significantly higher predicted lipophilicity (ACD/LogP = 2.82) compared to its non-benzylated analog, (5-nitro-1H-benzimidazol-2-yl)methanol (XLogP3 = 0.9) [1]. This difference of approximately 1.9 log units indicates a roughly 80-fold higher partition coefficient, favoring membrane passage in cellular assays.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.82 |
| Comparator Or Baseline | (5-nitro-1H-benzimidazol-2-yl)methanol, XLogP3 = 0.9 |
| Quantified Difference | Δ LogP ≈ 1.92 (approx. 83x higher partition coefficient) |
| Conditions | In silico prediction: ACD/Labs Percepta (target) vs. PubChem XLogP3 (comparator) |
Why This Matters
A LogP difference of this magnitude dictates compound selection for cell-based assays where intracellular target access is required.
- [1] PubChem. (2025). Computed XLogP3 for (5-nitro-1H-benzimidazol-2-yl)methanol (CID 3744471). View Source
